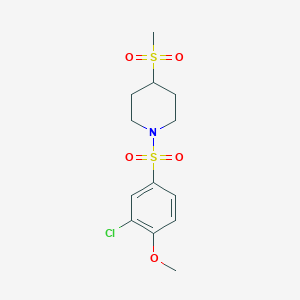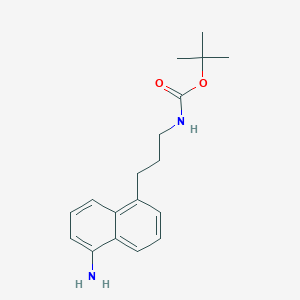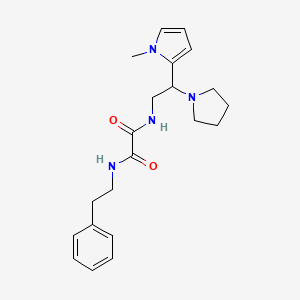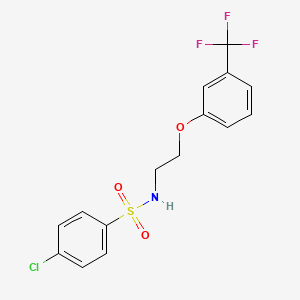
4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Pyrrolidine Ring : The central pyrrolidine ring is a five-membered nitrogen heterocycle. Medicinal chemists often use this scaffold due to its versatility and ability to explore pharmacophore space efficiently. The sp3-hybridization of the pyrrolidine ring allows for diverse functionalization .
Molecular Structure Analysis
The compound’s molecular structure includes the pyrrolidine ring, the 6-methoxypyridazin-3-yl group, and the benzonitrile group. The spatial arrangement of substituents around the stereogenic carbons significantly impacts its biological profile .
Aplicaciones Científicas De Investigación
Synthesis Techniques
The synthesis of complex molecules like "4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile" often involves methods that allow for the construction of heterocyclic compounds, such as oxazines and benzoxazines, which are crucial intermediates in pharmaceutical and agrochemical industries. Sainsbury (1991) reviewed the literature for 1,2-oxazines and related compounds, highlighting the importance of oxazinium salts as electrophiles in the synthesis of oxazines and their derivatives (Sainsbury, 1991).
Biological Significance
The biological significance of compounds structurally related to "this compound" has been explored in various studies. Triazines, a class of heterocyclic compounds, have been studied for their wide spectrum of biological activities. Verma et al. (2019) discussed the potential pharmacological activities of triazine analogs, including their antibacterial, antifungal, anticancer, and antiviral properties (Verma, Sinha, & Bansal, 2019).
Potential Therapeutic Uses
Compounds with pyrrolidine and related heterocyclic scaffolds have been recognized for their versatility in drug discovery, owing to their ability to interact with various biological targets. Petri et al. (2021) reviewed bioactive molecules characterized by the pyrrolidine ring, underscoring their selectivity and potential therapeutic applications across a range of human diseases (Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).
Propiedades
IUPAC Name |
4-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-6-7-16(20-19-15)24-14-8-9-21(11-14)17(22)13-4-2-12(10-18)3-5-13/h2-7,14H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZSWRLFUUPHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2588251.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2588253.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2588254.png)

![[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B2588256.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2588257.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2588259.png)
![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2588264.png)



